molecular formula C25H23FN2O5S B11330062 butyl 4-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate

butyl 4-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate

Katalognummer: B11330062
Molekulargewicht: 482.5 g/mol
InChI-Schlüssel: NHRYEZNJTUKOCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butyl 4-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate is a complex organic compound with a molecular formula of C25H23FN2O5S and a molecular weight of 482.53 . This compound features a unique structure that includes a fluorinated dibenzo-thiazine moiety, making it of interest in various scientific fields.

Vorbereitungsmethoden

The synthesis of butyl 4-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate typically involves multiple steps:

    Formation of the dibenzo-thiazine core: This step involves the cyclization of appropriate precursors to form the dibenzo-thiazine ring system.

    Fluorination: Introduction of the fluorine atom at the desired position on the dibenzo-thiazine ring.

    Acetylation: Acetylation of the fluorinated dibenzo-thiazine to introduce the acetyl group.

    Amidation: Coupling of the acetylated dibenzo-thiazine with 4-aminobenzoic acid to form the amide bond.

    Esterification: Finally, esterification of the carboxylic acid group with butanol to form the butyl ester

Analyse Chemischer Reaktionen

Butyl 4-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate undergoes various chemical reactions:

Wissenschaftliche Forschungsanwendungen

This compound has several applications in scientific research:

Wirkmechanismus

The mechanism of action of butyl 4-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets. The fluorinated dibenzo-thiazine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The acetyl and amide groups may also play roles in binding interactions, enhancing the compound’s overall efficacy .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include:

These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C25H23FN2O5S

Molekulargewicht

482.5 g/mol

IUPAC-Name

butyl 4-[[2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetyl]amino]benzoate

InChI

InChI=1S/C25H23FN2O5S/c1-2-3-14-33-25(30)17-8-11-19(12-9-17)27-24(29)16-28-22-13-10-18(26)15-21(22)20-6-4-5-7-23(20)34(28,31)32/h4-13,15H,2-3,14,16H2,1H3,(H,27,29)

InChI-Schlüssel

NHRYEZNJTUKOCU-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=CC=CC=C4S2(=O)=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.